molecular formula C4H10N2O3S2 B15195427 S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate CAS No. 90379-11-6

S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate

Cat. No.: B15195427
CAS No.: 90379-11-6
M. Wt: 198.3 g/mol
InChI Key: OPRWASLSDWMPNH-UHFFFAOYSA-N
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Description

S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate is a thiosulfate ester characterized by a central ethylamino-iminoethyl group (-CH₂-NH-C(=NH)-) linked to a thiosulfate moiety (-SSO₃H). This compound belongs to a class of organosulfur derivatives with diverse applications, particularly in pharmaceutical synthesis and chemical intermediates.

Its structural flexibility allows for modifications tailored to specific industrial or pharmacological needs.

Properties

CAS No.

90379-11-6

Molecular Formula

C4H10N2O3S2

Molecular Weight

198.3 g/mol

IUPAC Name

1-amino-1-ethylimino-2-sulfosulfanylethane

InChI

InChI=1S/C4H10N2O3S2/c1-2-6-4(5)3-10-11(7,8)9/h2-3H2,1H3,(H2,5,6)(H,7,8,9)

InChI Key

OPRWASLSDWMPNH-UHFFFAOYSA-N

Canonical SMILES

CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Acid-Catalyzed Decomposition

Thiosulfate derivatives typically undergo acid-catalyzed decomposition. For example, sodium thiosulfate (Na2_2S2_2O3_3) reacts with hydrochloric acid (HCl) to produce sulfur (S), sulfur dioxide (SO2_2), and water :

Na2S2O3+2HCl2NaCl+S+SO2+H2O\text{Na}_2\text{S}_2\text{O}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{S} + \text{SO}_2 + \text{H}_2\text{O}

For S-(2-(ethylamino)-2-iminoethyl) hydrogen thiosulfate, protonation of the thiosulfate group under acidic conditions may lead to:

  • Sulfur release : Cleavage of the S–S bond, forming elemental sulfur.

  • SO2_22 generation : Oxidation of sulfite intermediates.

  • Ethylguanidine byproducts : The ethylamino-iminoethyl group may hydrolyze to ethylguanidine or react further with sulfur species .

Key Data for Thiosulfate Acid Reactions :

[Na2_2S2_2O3_3] (M)Reaction Time (s)Rate (1/time, s1^{-1})
0.1522.50.0444
0.1227.30.0367
0.0935.10.0285

Oxidative Reactions

Thiosulfate ions are prone to oxidation. In ozonation reactions, thiosulfate oxidizes to sulfite (SO32_3^{2-}), sulfate (SO42_4^{2-}), and polysulfanes (e.g., S3_3O62_6^{2-}) . For this compound:

  • Ozone-mediated oxidation : Likely produces sulfite/sulfate and releases the ethylamino-iminoethyl group as a free radical or amine derivative.

  • Intermediate detection : Analogous to ozonation studies, intermediates like dithionite (S2_2O42_4^{2-}) or tetrathionate (S4_4O62_6^{2-}) may form transiently .

Ozonation Kinetics of Thiosulfate :

pHPrimary ProductIntermediate Detected
5SO42_4^{2-}S2_2O42_4^{2-}
9S3_3O62_6^{2-}SO32_3^{2-}
13S4_4O62_6^{2-}S2_2O42_4^{2-}

Reductive Pathways

Thiosulfate derivatives can act as hydrogen sulfide (H2_2S) donors via enzymatic or non-enzymatic reduction :

S2O32+GSHH2S+GSSG+SO32\text{S}_2\text{O}_3^{2-} + \text{GSH} \rightarrow \text{H}_2\text{S} + \text{GSSG} + \text{SO}_3^{2-}

For this compound:

  • H2_22S release : Glutathione (GSH)-dependent reduction could generate H2_2S, with the ethylamino-iminoethyl group acting as a leaving moiety.

  • Biological relevance : This pathway aligns with studies showing sodium thiosulfate (STS) elevates H2_2S levels in endothelial cells and inhibits vascular pathologies .

H2_22S Release from STS in Endothelial Cells :

TreatmentH2_2S Increase (%)Protein Persulfidation
STS50↑↑
NaHS100↑↑↑

Coordination Chemistry

The ethylamino-iminoethyl group may enable metal coordination. Thiosulfate complexes with transition metals (e.g., Cu+^+, Ag+^+) are well-documented . Potential reactions include:

  • Chelation : Formation of stable complexes with Cu+^+ or Fe3+^{3+}, altering redox activity.

  • Catalytic roles : Facilitating electron transfer in oxidation-reduction cycles.

Hydrolytic Stability

The compound’s stability in aqueous media depends on pH:

  • Alkaline conditions : Thiosulfate groups may hydrolyze to sulfite and sulfide.

  • Neutral/acidic conditions : Likely degradation via S–S bond cleavage (see §1).

Biological Metabolism

In vivo, thiosulfate derivatives are metabolized by mitochondrial enzymes (e.g., rhodanese) :

S2O32rhodaneseSO32+S0\text{S}_2\text{O}_3^{2-} \xrightarrow{\text{rhodanese}} \text{SO}_3^{2-} + \text{S}^0

For this compound:

  • Enzymatic processing : The ethylamino-iminoethyl group may undergo deamination or transamination, releasing ammonia or ethylamine.

Scientific Research Applications

Chemistry: In chemistry, S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It may also be used as a tool to investigate the function of specific enzymes and proteins.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development and as a treatment for certain medical conditions.

Industry: Industrially, this compound is used in processes such as metal extraction and wastewater treatment. Its ability to react with various substances makes it useful in environmental and industrial applications.

Mechanism of Action

The mechanism of action of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. It may act as a sulfur donor or participate in redox reactions, influencing cellular processes and biochemical pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares S-(2-(ethylamino)-2-iminoethyl) hydrogen thiosulfate with structurally related thiosulfate esters, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituent Group Key Features
Target Compound (hypothetical) C₄H₁₁N₂O₃S₂ 199.27 Ethylamino-iminoethyl Moderate hydrophilicity; suitable for aqueous-phase reactions
S-(2-(((6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl)amino)-2-iminoethyl) thiosulfate (90379-42-3) C₁₂H₂₂N₂O₃S₂ 306.4 Bicyclic terpene-derived High lipophilicity; potential for membrane permeability in drug delivery
S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) thiosulfate (13338-57-3) C₉H₁₂N₃O₃S₂ 282.34 2-Pyridinylethyl Aromatic π-system enhances binding affinity; used in catalysis
2-Aminoethanethiolsulfuric acid (2937-53-3) C₂H₇NO₃S₂ 157.21 Aminoethyl Simple structure; widely used in cysteine analogs and radioprotection
S-[2-((1-Methylhexyl)amino)ethyl] thiosulfate (928-21-2) C₉H₂₀N₂O₃S₂ 268.39 Branched alkyl chain Enhanced steric hindrance; stability in nonpolar solvents

Notes:

  • Lipophilicity : Bicyclic and alkyl-substituted variants exhibit higher logP values, favoring applications in lipid-rich environments .
  • Reactivity : Thiosulfate esters are pH-sensitive; under acidic conditions (pH < 6), they disproportionate into sulfate and hydrogen sulfide, limiting their use in low-pH formulations .

Biological Activity

S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate, a compound derived from thiosulfate, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, drawing on diverse research findings.

Overview of Thiosulfate Compounds

Thiosulfates are known for their role in sulfur metabolism and as signaling molecules in various biological processes. This compound is structurally related to sodium thiosulfate (STS), which has established clinical applications including the treatment of cyanide poisoning and calciphylaxis . The biological activity of thiosulfate compounds often involves antioxidant properties, modulation of inflammation, and promotion of angiogenesis.

  • Antioxidant Activity :
    • Thiosulfates can scavenge reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. Studies have shown that thiosulfate can donate electrons to unpaired electrons associated with mitochondrial ROS, thereby acting as an effective antioxidant .
    • In a mouse model of heart failure, thiosulfate administration resulted in reduced superoxide levels in myocardial tissue, indicating its role in mitigating oxidative damage .
  • Anti-inflammatory Properties :
    • Thiosulfate has been reported to downregulate pro-inflammatory cytokines such as IL-1β and TNF-α. This effect may contribute to its protective roles in various inflammatory conditions .
    • In models of acute inflammation induced by lipopolysaccharide (LPS), thiosulfate treatment improved survival rates, suggesting its potential as a therapeutic agent against inflammatory responses .
  • Angiogenesis Promotion :
    • Thiosulfates have been implicated in promoting angiogenesis through the release of hydrogen sulfide (H₂S), a known vasodilator and signaling molecule. Research indicates that STS stimulates neovascularization in ischemic conditions .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceModelFindings
Mouse Model of Hindlimb IschemiaSTS promoted vascular recovery and increased capillary density.
Rat Model of Renovascular HypertensionSTS reduced plasma urea and proteinuria, demonstrating antioxidant effects.
Human Vein SegmentsSTS inhibited intimal hyperplasia and cell proliferation, correlating with increased polysulfides.

Detailed Findings from Notable Studies

  • Angiogenesis in Ischemia : A study demonstrated that STS significantly improved blood flow recovery in mice with hindlimb ischemia, indicating its potential use in treating peripheral artery diseases .
  • Renal Protection : In the context of renal injury models, thiosulfate treatment was associated with scavenging ROS and maintaining antioxidant enzyme activity, highlighting its protective effects against drug-induced nephrotoxicity .
  • Vascular Smooth Muscle Cell Proliferation : Research indicated that STS inhibited the proliferation of vascular smooth muscle cells (VSMCs) in vitro, suggesting a mechanism for preventing restenosis following vascular interventions .

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